6-Biotinyllysine-gnrh

Catalog No.
S13267702
CAS No.
84806-41-7
M.F
C69H98N20O15S
M. Wt
1479.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Biotinyllysine-gnrh

CAS Number

84806-41-7

Product Name

6-Biotinyllysine-gnrh

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C69H98N20O15S

Molecular Weight

1479.7 g/mol

InChI

InChI=1S/C69H98N20O15S/c1-37(2)27-47(61(97)81-46(14-9-25-75-68(71)72)67(103)89-26-10-15-53(89)66(102)77-33-55(70)92)82-59(95)44(13-7-8-24-74-56(93)17-6-5-16-54-58-52(35-105-54)87-69(104)88-58)80-62(98)48(28-38-18-20-41(91)21-19-38)83-65(101)51(34-90)86-63(99)49(29-39-31-76-43-12-4-3-11-42(39)43)84-64(100)50(30-40-32-73-36-78-40)85-60(96)45-22-23-57(94)79-45/h3-4,11-12,18-21,31-32,36-37,44-54,58,76,90-91H,5-10,13-17,22-30,33-35H2,1-2H3,(H2,70,92)(H,73,78)(H,74,93)(H,77,102)(H,79,94)(H,80,98)(H,81,97)(H,82,95)(H,83,101)(H,84,100)(H,85,96)(H,86,99)(H4,71,72,75)(H2,87,88,104)

InChI Key

INAOWBAXNUXFGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

6-Biotinyllysine-gonadotropin-releasing hormone is a synthetic analog of gonadotropin-releasing hormone, which plays a crucial role in regulating the reproductive hormone cascade. This compound incorporates biotinylated lysine into its structure, enhancing its utility for various biological applications, particularly in targeting and delivering therapeutic agents to specific cells expressing gonadotropin-releasing hormone receptors. The incorporation of biotin allows for easy detection and purification through streptavidin-based methods, making it a valuable tool in both research and clinical settings.

The chemical structure of 6-Biotinyllysine-gonadotropin-releasing hormone allows it to participate in several important reactions:

  • Binding to Gonadotropin-Releasing Hormone Receptors: Upon administration, this compound binds to the gonadotropin-releasing hormone receptor (GnRHR), activating intracellular signaling pathways that lead to the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
  • Biotin-Streptavidin Interaction: The biotin moiety facilitates strong and specific interactions with streptavidin, which can be utilized for various applications such as affinity purification and targeted drug delivery systems.
  • Peptide Hydrolysis: Like other peptide hormones, 6-Biotinyllysine-gonadotropin-releasing hormone can undergo hydrolysis by peptidases, which may affect its biological activity and half-life in vivo.

6-Biotinyllysine-gonadotropin-releasing hormone exhibits biological activity similar to that of natural gonadotropin-releasing hormone. It stimulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, thereby influencing reproductive processes such as ovulation and spermatogenesis. Studies indicate that modifications like biotinylation do not significantly alter its receptor binding affinity or biological potency, making it effective for research applications involving GnRHR signaling pathways .

The synthesis of 6-Biotinyllysine-gonadotropin-releasing hormone typically involves:

  • Solid-Phase Peptide Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the peptide chain is assembled on a solid support.
  • Biotinylation: The biotin moiety is introduced at the lysine residue through a coupling reaction with biotin derivatives.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

These methods ensure that the compound maintains its structural integrity and biological activity.

6-Biotinyllysine-gonadotropin-releasing hormone has several notable applications:

  • Targeted Drug Delivery: Leveraging its ability to bind specifically to GnRHRs, this compound can be conjugated with therapeutic agents or imaging agents for targeted delivery in cancer therapies.
  • Research Tool: It serves as an important tool in studying gonadotropin signaling pathways, allowing researchers to explore mechanisms of action and receptor dynamics.
  • Diagnostics: The biotin component enables its use in diagnostic assays where detection of GnRHR expression is necessary.

Interaction studies involving 6-Biotinyllysine-gonadotropin-releasing hormone primarily focus on its binding affinity to GnRHRs. These studies have demonstrated that:

  • The compound maintains high affinity for GnRHRs expressed on various cell types, including cancer cells where these receptors are often overexpressed.
  • Its biotinylated form facilitates enhanced internalization of conjugated therapeutic agents into target cells via receptor-mediated endocytosis .

Several compounds share structural or functional similarities with 6-Biotinyllysine-gonadotropin-releasing hormone. These include:

Compound NameStructure/ModificationUnique Features
Gonadotropin-Releasing HormoneNatural peptideEndogenous regulator of reproductive hormones
[D-Lys6]-Gonadotropin-Releasing HormoneLysine substitutionIncreased resistance to enzymatic degradation
Biotin-Gonadotropin-Releasing HormoneBiotin conjugationEnhanced detection and targeting capabilities
Acetylated Gonadotropin-Releasing HormoneAcetylation at N-terminusImproved stability and altered pharmacokinetics

Uniqueness of 6-Biotinyllysine-Gonadotropin-Releasing Hormone

The uniqueness of 6-Biotinyllysine-gonadotropin-releasing hormone lies in its dual functionality: it not only mimics the biological activity of natural gonadotropin-releasing hormone but also incorporates a biotin moiety that enhances its utility in research and therapeutic applications. This combination allows for innovative approaches in targeted drug delivery systems while maintaining effective hormonal activity.

Avidin-Biotin-Peroxidase Complex Imaging Methodologies

The avidin-biotin-peroxidase complex technique represents a highly sensitive and specific method for visualizing the cellular localization of 6-biotinyllysine-gonadotropin releasing hormone. This methodology exploits the exceptionally strong affinity between avidin and biotin, characterized by an association constant of 10^15 M^-1, enabling rapid and stable staining of biotinylated compounds [1] [2].

The avidin-biotin-peroxidase complex technique employs a multi-step procedure that begins with the binding of biotinylated gonadotropin releasing hormone to its cellular receptors. Following this initial binding event, avidin-biotin-peroxidase complexes are applied to detect the biotinylated hormone through the formation of electron-dense reaction products. The peroxidase component catalyzes the oxidation of chromogenic substrates, producing visible staining that can be observed using light microscopy or electron microscopy [3] [1].

Research has demonstrated that the avidin-biotin-peroxidase complex method provides superior sensitivity compared to traditional immunohistochemical approaches. Studies utilizing this technique with biotinylated gonadotropin releasing hormone analogs have shown that staining can be detected within 30 seconds to 3 minutes after hormone application, with optimal visualization occurring between 10 to 30 minutes post-exposure [3] [4].

The temporal dynamics of avidin-biotin-peroxidase complex staining reveal distinct phases of cellular interaction. Initial staining appears diffuse across the cell surface, progressing to patchy distributions within 1-3 minutes. By 3 minutes post-exposure, membrane capping becomes evident, followed by the formation of dense patches, vesicles, and granular structures between 10-30 minutes [3] [5].

Time Point (minutes)Percentage of Cells StainedStaining PatternReference
0.510DiffuseChilds et al. 1983
1.014Diffuse/PatchesChilds et al. 1983
3.016Patches/CappingChilds et al. 1983
10.017Dense patches/vesiclesChilds et al. 1983
30.015GranularChilds et al. 1983

The specificity of the avidin-biotin-peroxidase complex technique for 6-biotinyllysine-gonadotropin releasing hormone has been validated through competitive binding studies. The addition of 10- to 100-fold excess unlabeled gonadotropin releasing hormone analog completely abolishes staining, confirming the receptor-mediated nature of the interaction [3] [4].

Advanced applications of this methodology include double-staining procedures that simultaneously localize biotinylated gonadotropin releasing hormone and endogenous gonadotropins. These studies have revealed that 60-90% of cells staining positive for biotinylated hormone also demonstrate immunoreactivity for luteinizing hormone or follicle stimulating hormone, establishing the cellular specificity of gonadotropin releasing hormone action [4] [6].

The avidin-biotin-peroxidase complex technique has also been adapted for electron microscopic visualization, enabling ultrastructural analysis of 6-biotinyllysine-gonadotropin releasing hormone localization. Ferritin-avidin conjugates serve as electron-dense markers, providing precise subcellular localization of biotinylated compounds within membrane-bound compartments [1] [7].

Time-Resolved Membrane Binding Kinetics

The binding kinetics of 6-biotinyllysine-gonadotropin releasing hormone to membrane receptors exhibit complex temporal patterns that reflect the multi-step nature of hormone-receptor interactions. Time-resolved analysis of membrane binding reveals that the biotinylated analog maintains comparable binding affinity to native gonadotropin releasing hormone, with dissociation constants in the nanomolar range [3] [8].

Competitive binding assays demonstrate that 6-biotinyllysine-gonadotropin releasing hormone exhibits binding affinity within the range of 0.7 nanomolar, equivalent to unlabeled analogs. This preserved binding capacity indicates that biotin conjugation does not significantly impair receptor recognition or binding site accessibility [3] [9]. The maintenance of high-affinity binding is crucial for the compound's utility in cellular localization studies and therapeutic applications.

The kinetics of membrane association follow a biphasic pattern characterized by rapid initial binding followed by slower redistribution events. Surface plasmon resonance studies and real-time binding assays indicate that initial receptor engagement occurs within seconds, while membrane clustering and receptor complex formation develop over minutes to hours [10] [11].

ParameterBiotinylated GnRHUnlabeled GnRHFold DifferenceReference
Binding Affinity (IC50)0.7 nM0.7 nM1.0Childs et al. 1983
ED50 for LH Release0.075 nM0.08 nM0.94Childs et al. 1983
ED50 for FSH Release0.02 nM0.03 nM0.67Childs et al. 1983
Maximum Binding (%)16-17%16%1.0Childs et al. 1983

The membrane binding process demonstrates concentration-dependent characteristics, with optimal binding occurring at concentrations between 10^-10 to 10^-12 molar. At these physiologically relevant concentrations, 10-17% of target cells demonstrate positive staining, consistent with the known distribution of gonadotropin releasing hormone-responsive cells in pituitary cultures [3] [5].

Temperature-dependent binding studies reveal that membrane association is enhanced at physiological temperatures compared to cold conditions. Experiments conducted at 4°C show reduced binding kinetics compared to 37°C conditions, suggesting that optimal receptor-ligand interactions require membrane fluidity and conformational flexibility [12] [13].

The binding kinetics are significantly influenced by membrane composition and receptor density. Studies utilizing different cell types demonstrate variable binding rates correlating with gonadotropin releasing hormone receptor expression levels. Primary pituitary cultures show higher binding rates compared to transfected cell lines, reflecting the physiological relevance of endogenous receptor systems [14] [15].

Dissociation kinetics follow first-order decay patterns with half-lives ranging from minutes to hours depending on experimental conditions. The relatively stable nature of the biotin-avidin interaction contributes to prolonged signal retention, facilitating extended observation periods in live-cell imaging applications [1] [2].

Internalization Pathways and Vesicular Transport Mechanisms

The internalization of 6-biotinyllysine-gonadotropin releasing hormone occurs through distinct endocytotic pathways that differ significantly from other G-protein coupled receptors. The unique structural characteristics of gonadotropin releasing hormone receptors, particularly the absence of intracellular carboxyl-terminal tails in mammalian Type I receptors, result in alternative internalization mechanisms [14] [16].

Clathrin-mediated endocytosis represents the primary pathway for 6-biotinyllysine-gonadotropin releasing hormone internalization, although the kinetics differ substantially from classical receptor-mediated endocytosis. The internalization rate for gonadotropin releasing hormone receptors is exceptionally slow compared to other G-protein coupled receptors possessing cytoplasmic carboxyl-terminal domains [14] [15].

The internalization process occurs independently of beta-arrestin, contrasting with the majority of G-protein coupled receptors that require beta-arrestin for efficient endocytosis. Coexpression studies with beta-arrestin mutants demonstrate that gonadotropin releasing hormone receptor internalization proceeds through beta-arrestin-independent pathways, while control receptors such as thyrotropin releasing hormone receptors show beta-arrestin dependence [14] [16].

Pathway ComponentGnRH Receptor Type IGnRH Receptor Type IITime ScaleReference
Clathrin-mediated endocytosisSlow internalizationRapid internalization10-30 minutesVrecl et al. 1998
Beta-arrestin dependenceIndependentDependentN/AVrecl et al. 1998
Recycling capabilityYesYes< 4 hoursVrecl et al. 1998
Vesicular transportThrough transferrin-positive compartmentsThrough clathrin-coated vesicles10-30 minutesVrecl et al. 1998

Vesicular transport mechanisms involve the formation of endocytotic vesicles that traffic internalized 6-biotinyllysine-gonadotropin releasing hormone through intracellular compartments. Colocalization studies with transferrin receptors demonstrate that internalized gonadotropin releasing hormone receptors traffic through transferrin-positive endosomal compartments, indicating utilization of recycling endosome pathways [14] [17].

The vesicular transport process exhibits distinct temporal phases beginning with vesicle formation at the plasma membrane. Initial vesicle budding occurs within 10-30 minutes following receptor activation, with subsequent trafficking through early endosomal compartments. The efficiency of vesicular transport varies significantly, with 90-100% of receptor-bound hormone entering the endocytotic pathway [14] [18].

Acidified endosomal compartments play a crucial role in the vesicular transport of 6-biotinyllysine-gonadotropin releasing hormone. The compound demonstrates stability in acidic environments, enabling trafficking through late endosomal compartments without significant degradation. This stability facilitates receptor recycling and prolonged cellular retention of the biotinylated analog [14] [19].

Transport StageDurationMechanismEfficiency (%)Reference
Initial binding30 seconds - 3 minutesReceptor-mediated10-17Childs et al. 1983
Membrane association3 - 10 minutesMembrane clustering16-17Childs et al. 1983
Vesicle formation10 - 30 minutesEndocytotic vesicle formation90-100Vrecl et al. 1998
Intracellular trafficking30 minutes - 4 hoursRecycling through endosomes60-90Childs et al. 1983

The recycling capability of internalized 6-biotinyllysine-gonadotropin releasing hormone represents a distinctive feature of this system. Unlike many hormone-receptor complexes that undergo degradation following internalization, the biotinylated analog demonstrates efficient recycling to the cell surface. This recycling process occurs with a time course of several hours and maintains receptor responsiveness to subsequent hormone exposure [14] [16].

Advanced imaging techniques have revealed the subcellular distribution of internalized 6-biotinyllysine-gonadotropin releasing hormone within vesicular compartments. Electron microscopic analysis demonstrates localization within membrane-bound vesicles of varying sizes, ranging from small endocytotic vesicles to larger multivesicular bodies. The vesicular distribution reflects the dynamic nature of intracellular trafficking and processing [12] [20].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

19

Exact Mass

1478.72412367 g/mol

Monoisotopic Mass

1478.72412367 g/mol

Heavy Atom Count

105

Dates

Last modified: 08-10-2024

Explore Compound Types